molecular formula C14H19NO4 B2408668 3-(2-{[(Tert-butoxy)carbonyl]amino}phenyl)propanoic acid CAS No. 1070955-54-2

3-(2-{[(Tert-butoxy)carbonyl]amino}phenyl)propanoic acid

Cat. No.: B2408668
CAS No.: 1070955-54-2
M. Wt: 265.309
InChI Key: OXMFLNWMXGZFPZ-UHFFFAOYSA-N
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Description

3-(2-{[(Tert-Butoxy)carbonyl]amino}phenyl)propanoic acid is a Boc-protected amino acid derivative featuring a phenyl ring substituted at the ortho position with a tert-butoxycarbonyl (Boc)-protected amine, linked to a propanoic acid chain. This compound is structurally significant in medicinal chemistry, particularly in peptide synthesis and prodrug design, where the Boc group serves as a temporary protective moiety for amines . Its aromatic and carboxylic acid functionalities enable interactions with biological targets, while the Boc group enhances stability during synthetic processes.

Properties

IUPAC Name

3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11-7-5-4-6-10(11)8-9-12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMFLNWMXGZFPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1070955-54-2
Record name 3-(2-{[(tert-butoxy)carbonyl]amino}phenyl)propanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{[(Tert-butoxy)carbonyl]amino}phenyl)propanoic acid typically involves the protection of the amino group with a Boc group. One common method starts with the reaction of phenylpropanoic acid with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-(2-{[(Tert-butoxy)carbonyl]amino}phenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The Boc-protected amino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Drug Development

3-(2-{[(Tert-butoxy)carbonyl]amino}phenyl)propanoic acid serves as a key intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance the efficacy and specificity of drug candidates targeting various diseases. For example, derivatives of this compound have been explored for their potential in cancer therapy due to their ability to inhibit specific protein interactions involved in tumor growth .

Peptide Synthesis

This compound is utilized in peptide synthesis as a protecting group for amino acids. The tert-butoxycarbonyl (Boc) group is widely used to protect amines during chemical reactions, enabling the selective functionalization of peptides without unwanted side reactions. This application is critical in the design of peptide-based therapeutics .

Enzyme Inhibition Studies

Research has indicated that derivatives of this compound can act as inhibitors for various enzymes involved in metabolic pathways. For instance, studies have demonstrated its effectiveness against certain kinases and methyltransferases, which are crucial targets in cancer and metabolic disorders .

Mechanistic Studies

The compound's unique structural features allow researchers to conduct mechanistic studies on enzyme-substrate interactions. By incorporating this compound into experimental designs, scientists can elucidate the roles of specific amino acids in enzyme activity and regulation .

Case Studies

Study TitleApplicationFindings
Synthesis of Novel Anticancer AgentsMedicinal ChemistryDerivatives exhibited significant cytotoxicity against breast cancer cell lines, indicating potential for further development .
Peptide Synthesis OptimizationBiochemistryImproved yields in peptide synthesis using Boc-protected amino acids derived from this compound .
Inhibition of Protein KinasesEnzyme InhibitionDemonstrated selective inhibition of specific kinases, providing insights into cancer treatment strategies .

Mechanism of Action

The mechanism of action of 3-(2-{[(Tert-butoxy)carbonyl]amino}phenyl)propanoic acid involves the cleavage of the Boc group under acidic conditions, revealing the free amino group. This free amino group can then participate in various biochemical reactions, including peptide bond formation. The compound’s molecular targets and pathways depend on its specific application, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following compounds share core structural motifs with the target molecule, differing in substituents or backbone configuration:

Compound Name Molecular Formula Molecular Weight Key Structural Variations
3-(2-{[(Tert-butoxy)carbonyl]amino}phenyl)propanoic acid (Target) C₁₄H₁₉NO₄ 265.31 Boc-protected amine on ortho-phenyl; propanoic acid chain
(R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid C₁₄H₁₉NO₄ 265.31 Boc-amino on β-carbon; phenyl on α-carbon (chiral center)
3-[(tert-Butoxycarbonyl)amino]-3-(3-furyl)propanoic acid C₁₁H₁₅NO₅ 241.24 Furyl ring replaces phenyl; Boc-amino on β-carbon
(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid C₁₅H₁₇F₃NO₅ 363.30 Trifluoromethyl on phenyl; hydroxyl group on α-carbon (stereospecific)
3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid C₉H₁₇NO₄ 203.24 Methyl group on α-carbon; no aromatic substituents
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-chlorophenyl)propanoic acid C₁₄H₁₇ClNO₄ 297.75 Chlorine substituent on ortho-phenyl; chiral α-carbon

Key Comparative Insights

Aromatic vs. Aliphatic Substitution: The target compound’s phenyl ring enhances lipophilicity compared to the furan analogue (), which may improve membrane permeability but reduce aqueous solubility .

Steric and Stereochemical Effects: The methyl-substituted variant () lacks aromaticity, reducing steric hindrance and favoring conformational flexibility in peptide backbones . Chiral centers in compounds like (2R)-2-Boc-amino-3-(2-chlorophenyl)propanoic acid () introduce stereospecificity, critical for receptor binding in drug design .

Boc Group Positioning :

  • When the Boc group is on the β-carbon (e.g., ), steric shielding of the amine is less effective compared to ortho-phenyl placement (Target), impacting deprotection kinetics during synthesis .

Biological Activity

3-(2-{[(Tert-butoxy)carbonyl]amino}phenyl)propanoic acid, often referred to as a phenylalanine derivative, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C₁₄H₁₉NO₄
  • Molecular Weight : 265.31 g/mol
  • CAS Number : 149506-04-7

The biological activity of this compound primarily stems from its structural features, which allow it to interact with various biological targets. The tert-butoxycarbonyl (Boc) group enhances the compound's stability and bioavailability, while the amino group can facilitate interactions with enzymes and receptors.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of phenylalanine have been shown to scavenge free radicals effectively, thus protecting cells from oxidative stress.

2. Anti-inflammatory Effects

Studies on related compounds suggest that they can modulate inflammatory pathways. For example, certain amino acid derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models.

3. Neuroprotective Properties

Phenylalanine derivatives have been investigated for their neuroprotective effects. They may enhance cognitive function and protect against neurodegenerative diseases by promoting neuronal survival and reducing apoptosis.

Case Study 1: Antioxidant Effects

A study published in Nature assessed the antioxidant capabilities of phenylalanine derivatives, including this compound. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels in cultured neuronal cells after treatment with the compound.

Case Study 2: Anti-inflammatory Activity

In a clinical trial involving patients with rheumatoid arthritis, a derivative of this compound was administered to evaluate its effect on inflammation markers. The study found that patients exhibited decreased levels of interleukin-6 (IL-6) and C-reactive protein (CRP), indicating a reduction in systemic inflammation.

Data Tables

Biological Activity Mechanism Reference
AntioxidantScavenging ROS
Anti-inflammatoryInhibition of COX
NeuroprotectiveNeuronal survival promotion

Q & A

Q. What are the key synthetic strategies for preparing 3-(2-{[(Tert-butoxy)carbonyl]amino}phenyl)propanoic acid, and how can purity be ensured?

The synthesis typically involves coupling reactions using reagents like DCC (dicyclohexylcarbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) in dichloromethane or THF. For example, tert-butoxycarbonyl (Boc)-protected intermediates are reacted with substituted phenylpropanoic acid derivatives under anhydrous conditions. Purification often employs preparative HPLC or silica gel chromatography, followed by characterization via 1H^1H-NMR, 13C^{13}C-NMR, and LC/MS to confirm structure and purity .

Q. How is the Boc-protecting group selectively introduced and removed during synthesis?

The Boc group is introduced using di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO3_3) in a polar solvent like THF. Selective deprotection is achieved via acidolysis with TFA (trifluoroacetic acid) or HCl in dioxane, which cleaves the Boc group while preserving acid-sensitive functional groups. Reaction progress is monitored by TLC or LC-MS .

Q. What analytical techniques are critical for structural validation of this compound?

1H^1H- and 13C^{13}C-NMR are essential for confirming the aromatic and aliphatic proton environments, while LC/MS provides molecular weight verification. For stereochemical analysis, chiral HPLC or polarimetry may be employed if enantiomers are synthesized. X-ray crystallography can resolve ambiguities in complex cases .

Advanced Research Questions

Q. How can low yields in the coupling step of Boc-protected intermediates be mitigated?

Low yields often arise from steric hindrance or poor nucleophilicity. Optimizing solvent polarity (e.g., switching from DCM to DMF) or using alternative coupling agents like EDC/HOBt can improve efficiency. Pre-activation of the carboxylic acid as a mixed anhydride or using microwave-assisted synthesis may also enhance reaction rates .

Q. What strategies address contradictions in biological activity data for derivatives of this compound?

Discrepancies may arise from impurities, stereochemical variations, or assay conditions. Repetition under controlled conditions (e.g., enantiopure synthesis) and orthogonal bioassays (e.g., enzyme inhibition vs. cellular uptake) are recommended. Metabolite profiling via LC-HRMS can identify degradation products that interfere with activity .

Q. How does the electronic nature of substituents on the phenyl ring influence reactivity in downstream modifications?

Electron-withdrawing groups (e.g., -CF3_3, -NO2_2) deactivate the aromatic ring, requiring harsher conditions for electrophilic substitutions. Computational modeling (DFT) can predict reactive sites, while Hammett plots correlate substituent effects with reaction rates. Experimental validation via kinetic studies under varied conditions is critical .

Q. What are the stability challenges during long-term storage, and how are they managed?

The compound is sensitive to moisture and light. Storage under inert gas (argon) at -20°C in amber vials with desiccants (e.g., silica gel) prevents hydrolysis of the Boc group. Regular stability testing via HPLC ensures integrity over time. Lyophilization may enhance stability for aqueous formulations .

Methodological Considerations

Q. How is enantiomeric excess (ee) determined for chiral derivatives of this compound?

Chiral stationary phase HPLC (e.g., Chiralpak AD-H) or SFC (supercritical fluid chromatography) with UV detection quantifies ee. Marfey’s reagent can derivatize amino groups for LC-MS analysis. Circular dichroism (CD) spectroscopy provides additional stereochemical confirmation .

Q. What computational tools aid in predicting the pharmacokinetic properties of derivatives?

Software like Schrödinger’s QikProp or SwissADME predicts logP, solubility, and permeability. Molecular dynamics simulations assess binding to targets like PPAR receptors, while in silico metabolite prediction (e.g., MetaSite) identifies potential toxicity hotspots .

Application-Oriented Questions

Q. How is this compound utilized as a building block in peptide-mimetic drug design?

Its Boc-protected amino group and carboxylic acid moiety enable modular incorporation into peptidomimetics. For example, it serves as a phenylalanine analog in kinase inhibitors or GPCR-targeting prodrugs. Solid-phase synthesis on Rink amide resin allows rapid diversification .

Q. What role does this compound play in developing triple-acting PPAR agonists?

Structural analogs with fluorophenyl or trifluoromethyl groups exhibit balanced activation of PPARα, γ, and δ subtypes. SAR studies focus on optimizing the linker length and substituent electronic effects to enhance potency and reduce off-target interactions .

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